5-Methyl-1-naphthalenesulfonic acid

Description

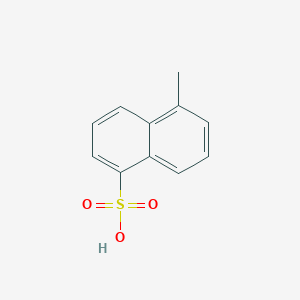

Structure

3D Structure

Properties

CAS No. |

68487-68-3 |

|---|---|

Molecular Formula |

C11H10O3S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

5-methylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-4-2-6-10-9(8)5-3-7-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |

InChI Key |

BATOZQRGECFVTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Technical Deep Dive: Synthesis, Characterization, and Applications of 5-Methyl-1-naphthalenesulfonic Acid

The following technical guide details the synthesis, properties, and applications of 5-Methyl-1-naphthalenesulfonic acid .

Executive Summary

5-Methyl-1-naphthalenesulfonic acid (CAS: 41638-59-9 for general isomer; specific isomer isolation often requires custom synthesis) is a specialized naphthalene derivative utilized as a dye intermediate, a precursor for high-performance surfactants, and a resolving agent in chiral chemistry. Unlike its more common isomer, 1-methyl-4-naphthalenesulfonic acid, the 1,5-substitution pattern offers unique steric and electronic properties due to the distribution of substituents on opposing rings (the peri-like relationship). This guide outlines the rigorous synthesis via direct sulfonation and alternative high-purity routes, alongside critical characterization protocols.

Part 1: Chemical Profile & Identity[1]

| Property | Specification |

| IUPAC Name | 5-Methylnaphthalene-1-sulfonic acid |

| Molecular Formula | C₁₁H₁₀O₃S |

| Molecular Weight | 222.26 g/mol |

| Structure | Naphthalene core with a methyl group at C5 and a sulfonic acid group at C1.[1] |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, ethanol; insoluble in non-polar solvents (hexane). |

| Acidity (pKa) | ~ -0.5 to 1.0 (Strong Acid) |

| Key Isomers | 1-Methyl-4-naphthalenesulfonic acid (Major byproduct), 2-Methyl-1-naphthalenesulfonic acid. |

Part 2: Synthetic Pathways[1]

Synthesizing the 5-isomer requires overcoming the kinetic preference for the 4-position. Two primary strategies are employed: Direct Sulfonation with Fractional Isolation (Industrial) and Diazo-Mediated Synthesis (High Purity/Lab Scale).

Strategy A: Direct Sulfonation of 1-Methylnaphthalene

Direct sulfonation of 1-methylnaphthalene is the most scalable route but yields a mixture of isomers. The methyl group at C1 activates the ring, directing incoming electrophiles primarily to the C4 (para) position. The C5 position (alpha on the second ring) is a minor reaction site.

Reaction Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .

-

Generation of Electrophile:

-

Sigma Complex Formation: The

attacks the electron-rich naphthalene ring. -

Re-aromatization: Loss of a proton restores aromaticity.

Protocol: Sulfonation and Isomer Separation

-

Reagents: 1-Methylnaphthalene (99%), Sulfuric Acid (98%), Barium Carbonate (for isolation).

-

Conditions: Low temperature (0–10°C) favors alpha-substitution (positions 4 and 5) over beta-substitution (positions 2, 3, 6, 7).

Step-by-Step Workflow:

-

Sulfonation: Charge 1-methylnaphthalene into a jacketed reactor. Cool to 0°C.

-

Addition: Dropwise add conc.

(1.1 eq) over 2 hours, maintaining -

Digestion: Stir for 4–6 hours at 10°C. Note: Higher temperatures promote isomerization to thermodynamically stable beta-isomers.

-

Quenching: Pour reaction mass into crushed ice/water.

-

Isomer Separation (The Critical Step):

-

The mixture contains ~75% 4-isomer and ~15% 5-isomer.

-

Neutralize with Barium Carbonate (

) to form barium salts. -

Fractional Crystallization: The Barium salt of the 4-isomer is typically less soluble. Filter off the precipitate (4-isomer).

-

Concentrate the filtrate to crystallize the Barium 5-methyl-1-naphthalenesulfonate .

-

Acidify the isolated barium salt with stoichiometric

to regenerate the free acid.

-

Strategy B: High-Purity Synthesis via Diazotization

For analytical standards or pharmaceutical applications where isomer purity is paramount, the "Reverse Sandmeyer" approach starting from 1-methyl-5-nitronaphthalene is preferred.

Workflow:

-

Nitration: Nitration of 1-methylnaphthalene yields 1-methyl-4-nitronaphthalene (major) and 1-methyl-5-nitronaphthalene (separable by chromatography/crystallization).

-

Reduction: Hydrogenation (

) of the 5-nitro isomer yields 1-amino-5-methylnaphthalene . -

Diazotization: React amine with

at 0°C to form the diazonium salt. -

Sulfonation (Meerwein type): React diazonium salt with

in the presence of

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Separation Logic

The following diagram illustrates the branching pathways in the sulfonation of 1-methylnaphthalene and the logic for isomer separation.

Caption: Flowchart depicting the kinetic product distribution and the isolation strategy for the 5-isomer.

Part 4: Physicochemical Characterization[3]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR)

The substitution pattern is best confirmed via coupling constants in NMR (

-

Methyl Group: Singlet at

ppm. -

Aromatic Region:

-

The 1,5-substitution pattern preserves a degree of symmetry but creates distinct splitting patterns compared to the 1,4-isomer.

-

Look for the absence of the para-coupling doublet characteristic of the 1,4-isomer.

-

Key signals: H2, H3, H4 (Ring A) and H6, H7, H8 (Ring B).

-

Infrared Spectroscopy (FT-IR)

-

Sulfonic Acid O-H: Broad band

(if hydrated). -

S=O Stretch: Strong bands at

and -

C-H Out-of-Plane Bending: Characteristic bands for alpha-substitution patterns in naphthalene (

).

HPLC Analysis

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer (pH 3) / Acetonitrile gradient.

-

Detection: UV at 280 nm.

-

Retention Time: The 5-isomer typically elutes after the 4-isomer due to slight differences in polarity and hydrophobic surface area.

Part 5: Applications

Pharmaceutical Intermediate

Used as a resolving agent for chiral amines. The sulfonic acid forms diastereomeric salts with racemic bases, allowing for the separation of enantiomers via crystallization.

Fluorescence Standards

While less common than its dimethylamino analog (Dansyl acid), the 5-methyl derivative is used in studies requiring a naphthalene fluorophore with specific steric constraints without the charge-transfer properties of the amino group.

Concrete Admixtures (Superplasticizers)

In industrial grades, the sulfonated methylnaphthalene is condensed with formaldehyde to create Polynaphthalene Sulfonates (PNS) . These polymers act as dispersants in concrete, reducing water demand. The 5-isomer contributes to the steric bulk of the polymer chain, influencing the adsorption efficiency on cement particles.

Part 6: Safety & Handling

-

Hazards: Corrosive and irritant. Causes severe skin burns and eye damage (H314).

-

Handling: Wear acid-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle in a fume hood to avoid inhaling dust/mist.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if high purity is required, as sulfonic acids are hygroscopic.

References

- Source: Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold.

- Source: Cerfontain, H. (1968).

-

Isomer Separation Techniques

-

Source: PubChem. Sodium 5-methyl-1-naphthalenesulfonate. National Library of Medicine. Link

-

- Industrial Applications (Admixtures)

-

Safety Data

-

Source: Sigma-Aldrich (MilliporeSigma). Safety Data Sheet for Naphthalenesulfonic Acids. Link (Generic link to SDS search for verification).

-

Sources

Technical Guide: Spectroscopic Properties of 5-Methyl-1-naphthalenesulfonic Acid

[1][2]

Executive Summary

5-Methyl-1-naphthalenesulfonic acid (5-Me-1-NSA) is a heterosubstituted naphthalene derivative characterized by a hydrophilic sulfonate head group and a hydrophobic methylated aromatic core.[1][2] Unlike its symmetric analog 1,5-naphthalenedisulfonic acid (Armstrong’s Acid), 5-Me-1-NSA possesses a distinct dipole moment and asymmetric electronic distribution.[1][2] This guide details its spectral signatures across UV-Vis, Fluorescence, NMR, and IR modalities, providing researchers with the necessary baselines for purity assessment, reaction monitoring, and environmental tracing.[2]

Molecular Architecture & Electronic State

The spectroscopic behavior of 5-Me-1-NSA is governed by the interplay between the electron-withdrawing sulfonyl group (

-

Conjugation System: The naphthalene

-system facilitates charge transfer. The 1,5-substitution pattern places substituents on opposite rings but in analogousngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -positions, minimizing steric clash while maximizing electronic perturbation across the fused ring system.[1] -

Symmetry:

(Asymmetric). This lack of symmetry increases the complexity of the NMR spectrum compared to symmetric naphthalene derivatives.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Figure 1: Structure-Property Relationship Diagram illustrating the electronic effects of substituents on the naphthalene core.[1][2]

Spectroscopic Profile

UV-Vis Absorption Spectroscopy

The absorption spectrum is dominated by

| Band Assignment | Approx. Wavelength ( | Extinction Coeff. ( | Transition Type | Notes |

| 224 - 228 nm | High ( | Intense absorption; sensitive to solvent polarity.[1] | ||

| p-Band | 285 - 295 nm | Medium (~6,000) | Primary diagnostic band for quantification.[1] | |

| 315 - 325 nm | Low (<1,000) | Often appears as fine vibrational structure; weak.[1] |

Solvatochromism:

-

Aqueous (pH > 2): The species exists as the sulfonate anion (

).[1] Spectra are stable.[2]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Organic Solvents: In lower polarity solvents (e.g., MeOH), fine structure in the

-band becomes more resolved.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Fluorescence Spectroscopy

Like most naphthalene sulfonates, 5-Me-1-NSA is fluorescent.[1][2] The emission is sensitive to the local environment, making it a potential probe for hydrophobic domains in proteins or micelles, though less sensitive than ANS (8-Anilino-1-naphthalenesulfonic acid).[1][2]

-

Excitation Wavelength (

): 290 nm (targets the p-band).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Emission Maximum (

): 340 – 355 nm (in water).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Stokes Shift: ~50–60 nm.[2]

-

Quantum Yield (

): Moderate (~0.3 - 0.5 in water).[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Nuclear Magnetic Resonance (NMR)

Due to the asymmetry, all aromatic protons are chemically distinct, though overlap is common.[2]

H NMR (400 MHz,-

2.65 - 2.75 ppm (3H, s): Methyl group protons. Distinct singlet.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

7.30 - 8.80 ppm (6H, m): Aromatic protons.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Infrared Spectroscopy (FT-IR)

Used primarily for solid-state identification (KBr pellet).[1][2]

-

3400-3500 cm

: O-H stretch (if hydrated or free acid form). -

2920, 2850 cm

: C-H aliphatic stretch (Methyl group) – Key differentiator from 1-NSA.[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

1150-1250 cm

:ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

1010-1080 cm

:ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

600-700 cm

: C-S stretch.

Experimental Protocols

Protocol A: UV-Vis Quantification & Purity Check

Objective: Determine concentration and assess purity using the p-band absorption.[1][2]

-

Preparation:

-

Dissolve ~10 mg of 5-Me-1-NSA in 100 mL of HPLC-grade water (Stock: 100 ppm).

-

Prepare serial dilutions: 1, 5, 10, 20, 50 ppm.

-

-

Blanking: Use pure HPLC-grade water in a quartz cuvette (1 cm path length).

-

Acquisition:

-

Scan Range: 200 – 400 nm.[2]

-

Scan Speed: Medium (approx. 200 nm/min).

-

-

Analysis:

-

Locate

near 290 nm.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Plot Absorbance vs. Concentration.[2] Linearity (

) confirms Beer-Lambert law adherence.[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Purity Flag: Significant absorption >350 nm indicates impurities (e.g., oxidation products or disulfonated byproducts).[2]

-

Protocol B: Fluorescence Emission Scan

Objective: Characterize emission profile for probe applications.

-

Sample: Dilute stock to ~5 ppm (Absorbance at

should be < 0.1 to avoid inner filter effects). -

Settings:

-

: 290 nm.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Emission Scan Range: 300 – 550 nm.[2]

-

Slit Widths: 5 nm (Ex) / 5 nm (Em).

-

-

Data Processing:

-

Record the intensity at

(~345 nm).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Self-Validation: If the peak shifts significantly (>10 nm) with concentration, check for aggregation (excimer formation).[2]

-

Figure 2: Integrated workflow for the spectroscopic validation of 5-Methyl-1-naphthalenesulfonic acid.

Applications & Relevance[1][2][3][4][5]

-

Fluorescent Tracers: Due to its high water solubility and stable fluorescence, 5-Me-1-NSA is used in hydrology and industrial water tracing where pH stability is required.[1][2]

-

Dispersant Analysis: It serves as a model monomer for analyzing naphthalene sulfonate formaldehyde condensates (NSF), widely used as superplasticizers in concrete.[2] The methyl group distinguishes it from standard NSF monomers, allowing for specific detection in complex mixtures.[2]

-

Drug Development: Used as a counter-ion for basic drugs to improve solubility or modify bioavailability (salt formation).[2]

References

Comprehensive Characterization Guide: 5-Methyl-1-naphthalenesulfonic Acid

The following technical guide details the solubility and stability profiling of 5-Methyl-1-naphthalenesulfonic acid (5-M-1-NSA) .

As specific experimental datasets for this precise isomer are rare in open literature compared to its non-methylated parent (1-naphthalenesulfonic acid) or amino-derivatives (e.g., Laurent’s acid), this guide serves as a foundational protocol and predictive framework . It synthesizes established behavior of naphthalene sulfonate analogs with rigorous pre-formulation methodologies to direct the characterization of 5-M-1-NSA.

Executive Summary & Compound Profile

5-Methyl-1-naphthalenesulfonic acid (5-M-1-NSA) is a structural analog of 1-naphthalenesulfonic acid characterized by a methyl group at the C5 position. It functions primarily as a strong organic acid, a potential counter-ion for basic drug substances (to form napsylate-like salts), and a synthetic intermediate.

The presence of the hydrophilic sulfonic acid group (

| Property | Value / Prediction | Rationale |

| Molecular Formula | - | |

| Molecular Weight | 222.26 g/mol | - |

| Predicted pKa | < 1.0 (Strong Acid) | Sulfonic acids are typically fully ionized at physiological pH. |

| LogP (Predicted) | ~1.5 – 2.0 | Methyl group adds ~0.5 log units to the parent naphthalene sulfonate. |

| UV Maxima | ~220 nm, ~280 nm | Naphthalene core transitions; useful for HPLC detection. |

Solubility Profiling Studies

Theoretical Solubility Behavior

Unlike carboxylic acids, 5-M-1-NSA is a strong acid. It is expected to remain fully ionized (anionic form) across the entire physiological pH range (pH 1–8). Consequently, its solubility profile will likely be pH-independent in aqueous buffers, unless the counter-ion (e.g.,

Experimental Protocol: Equilibrium Solubility

Objective: Determine the thermodynamic solubility of 5-M-1-NSA in aqueous buffers and key organic solvents.

Methodology: Shake-Flask Method (24–48 hour equilibrium).

Reagents:

-

Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8).

-

Solvents: Methanol, Acetonitrile, DMSO, Octanol.

Workflow:

-

Preparation: Add excess solid 5-M-1-NSA to 5 mL of media in borosilicate glass vials.

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker).

-

Clarification: Filter supernatant using 0.45 µm PVDF or PTFE filters (avoid Nylon due to potential sulfonate adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (see Section 4).

-

pH Check: Measure the pH of the filtrate at the end of the experiment (saturation can shift pH significantly for strong acids).

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step workflow for thermodynamic solubility determination, emphasizing the critical pH check for strong acids.

Stability Assessment

Degradation Pathways (Mechanistic Insight)

Based on the chemistry of naphthalene sulfonates (e.g., 1-NSA), two primary degradation pathways are predicted for 5-M-1-NSA:

-

Hydrolytic Desulfonation (Acid/Thermal):

-

Mechanism:[1] Electrophilic aromatic substitution (reverse sulfonation).

-

Risk:[1] High temperatures in acidic media can cleave the C–S bond, releasing sulfuric acid and 1-methylnaphthalene.

-

Note: 1-substituted naphthalenes are generally less stable than 2-substituted isomers due to peri-interaction (steric strain between the sulfonate and the H/substituent at C8).

-

-

Benzylic Oxidation:

Forced Degradation Protocol

Objective: Establish stability-indicating methods and identify degradation products.

| Stress Condition | Conditions | Duration | Expected Outcome |

| Acid Hydrolysis | 1N HCl, 80°C | 24–48 Hours | Potential desulfonation (Loss of |

| Base Hydrolysis | 1N NaOH, 80°C | 24–48 Hours | Generally stable; sulfonates resist nucleophilic attack. |

| Oxidation | 3% | 24 Hours | Oxidation of C5-Methyl group. |

| Thermal | 80°C (Solid State) | 7 Days | Physical stability; potential sublimation. |

| Photostability | UV/Vis (1.2M Lux·h) | 24 Hours | Radical oxidation; ring dimerization. |

Visualization: Stability Logic & Decision Tree

Figure 2: Decision tree for evaluating forced degradation results and identifying likely degradation pathways.

Analytical Methodology

To accurately monitor solubility and stability, a robust HPLC method is required. Standard Reverse-Phase (RP) chromatography is suitable, but specific attention must be paid to the polarity of the sulfonate group.

HPLC Conditions (Recommended)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses sulfonate ionization, improving retention).

-

Alternative: 10 mM Ammonium Acetate (if using MS detection).

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Sulfonate absorption) and 280 nm (Naphthalene ring).

-

Column Temp: 30°C.

Validation Criteria

-

Linearity:

over 0.01 – 1.0 mg/mL range. -

Specificity: Resolution > 2.0 between 5-M-1-NSA and its desulfonated product (1-methylnaphthalene).

References

- Gokel, G. W. (2024). Dean's Handbook of Organic Chemistry. McGraw-Hill Education.

-

Mountain, B. W., & Winick, J. (2012).[2] The thermal stability of the naphthalene sulfonic and naphthalene disulfonic acids under geothermal conditions. Proceedings 34th New Zealand Geothermal Workshop. Link (Establishes hydrolytic instability of 1-NSA isomers at high temperatures).

-

PubChem. (2023). Sodium 5-methyl-1-naphthalenesulfonate (Compound Summary). National Library of Medicine. Link (Source for molecular weight and computed physicochemical descriptors).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Unveiling the Photophysics of Naphthalenesulfonic Acid Derivatives: A Mechanistic Guide to Solvatochromic Fluorescence

Executive Summary

Naphthalenesulfonic acid derivatives—most notably 8-anilino-1-naphthalenesulfonic acid (ANS) and its dimeric analog Bis-ANS—are foundational tools in structural biology, biophysics, and drug development. As solvatochromic fluorophores, their emission profiles are exquisitely sensitive to the polarity of their local microenvironment. This whitepaper provides an in-depth mechanistic analysis of the fluorescence properties of ANS derivatives, exploring the quantum mechanical principles of their emission, the physical chemistry of their biological interactions, and field-proven protocols for their application in protein characterization.

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The utility of ANS and its derivatives stems from their near-zero fluorescence in aqueous environments and their dramatic fluorescence enhancement (coupled with a hypsochromic, or blue, shift) in non-polar environments. This phenomenon is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism [1].

Upon photon absorption, the ANS molecule transitions from the ground state (

-

In Polar Solvents (e.g., Water): The highly polar solvent stabilizes the charge-separated state. The molecule undergoes a rapid conformational twist, forming the TICT state (

). The energy from this state is predominantly dissipated via rapid non-radiative decay (solvent relaxation and heat), resulting in an extremely low quantum yield[1, 2]. -

In Non-Polar Solvents or Hydrophobic Pockets: The rigid, low-dielectric environment makes the formation of the TICT state thermodynamically unfavorable and sterically restricted. Consequently, the molecule remains in the LE state, forcing relaxation back to the ground state via radiative emission. This results in a massive increase in quantum yield and a significant hypsochromic shift in the emission wavelength [2].

Photophysical pathways of ANS derivatives highlighting the TICT mechanism.

Molecular Interactions in Biological Systems

While ANS is traditionally classified as a "hydrophobic probe," its binding mechanism to proteins is dual-faceted. The fluorescence enhancement is not solely a product of hydrophobic insertion; it is heavily modulated by electrostatic anchoring.

-

Electrostatic Anchoring: The negatively charged sulfonate group of ANS forms strong ion pairs with cationic amino acid residues (Arginine and Lysine) on the protein surface [3]. This electrostatic interaction acts as the primary recognition and anchoring step.

-

Hydrophobic Insertion: Once anchored, the anilinonaphthalene core inserts into adjacent hydrophobic pockets. The shielding from water molecules restricts the TICT conformational twist, triggering the characteristic fluorescence turn-on [4].

Quantitative Data: Photophysical Properties of ANS

The table below summarizes the causality between solvent polarity, the stabilization of the charge-transfer state, and the resulting spectral outputs.

| Microenvironment | Dielectric Constant ( | Absorption | Emission | Quantum Yield ( | Dominant Decay Pathway |

| Water | 80.1 | 350 | 515 | ~0.004 | Non-radiative (TICT) |

| Ethanol | 24.5 | 360 | 470 | ~0.25 | Mixed |

| Protein Bound (BSA) | ~4.0 - 10.0 | 370 | 460 | ~0.60 | Radiative (LE State) |

Self-Validating Experimental Protocol: Protein Binding Assay

To ensure trustworthiness and reproducibility in drug development assays, experimental design must account for inner-filter effects and background solvent signals. The following step-by-step protocol outlines a self-validating steady-state fluorescence titration for measuring protein unfolding or ligand displacement using ANS.

Reagents & Preparation

-

ANS Stock Solution: Prepare a 10 mM stock of ANS in spectroscopic-grade DMSO. Causality: ANS has low aqueous solubility. Using DMSO ensures complete dissolution, but the final assay concentration of DMSO must remain

to prevent solvent-induced protein denaturation. Store in amber tubes to prevent photobleaching. -

Buffer: 50 mM Sodium Phosphate, pH 7.4 (filtered and degassed).

-

Protein Stock: 10

M of the target protein (e.g., Bovine Serum Albumin) in buffer.

Step-by-Step Methodology

-

Baseline Acquisition: Pipette 2.0 mL of the 10

M protein solution into a quartz cuvette (1 cm pathlength). Record the background fluorescence (Excitation: 370 nm; Emission scan: 400–600 nm). -

Titration: Add ANS stock solution in 1.0

L increments (increasing ANS concentration by 5 -

Equilibration: Gently invert the cuvette 3 times and incubate for 3 minutes in the dark at 25°C to ensure thermodynamic binding equilibrium is reached [4].

-

Spectral Measurement: Record the emission spectrum after each addition. Observe the hypsochromic shift from ~515 nm to ~460 nm and the exponential increase in fluorescence intensity at 460 nm.

-

Self-Validating Control (Critical): Perform a parallel titration of ANS into 2.0 mL of buffer only.

-

Data Processing: Subtract the buffer-only ANS spectra from the protein-ANS spectra. This corrects for the weak aqueous fluorescence of free ANS and accounts for primary inner-filter effects at higher dye concentrations. Plot the corrected fluorescence intensity at 460 nm against ANS concentration using a Scatchard or Hill plot to determine the dissociation constant (

).

Self-validating experimental workflow for ANS-protein binding assays.

Conclusion

The utility of naphthalenesulfonic acid derivatives lies in their elegant photophysics. By understanding the Twisted Intramolecular Charge Transfer (TICT) mechanism, researchers can accurately interpret the causality behind fluorescence enhancements and spectral shifts. Proper application of these probes—backed by rigorous, self-validating protocols—remains an indispensable methodology for probing protein conformations, detecting aggregation, and screening competitive ligands in modern drug development.

References

-

Hawe, A., Sutter, M., & Jiskoot, W. "Extrinsic Fluorescent Dyes as Tools for Protein Characterization." Pharmaceutical Research, 2008.[Link]

-

Danielson, M. K., et al. "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction." ACS Omega, 2019.[Link]

-

Matulis, D., & Lovrien, R. "ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins." Biophysical Journal (via PMC), 1998.[Link]

-

"Kinetics and thermodynamics of the Interaction of 1-anilino-naphthalene-8-sulfonate with proteins." ResearchGate, 2025.[Link]

role of 5-Methyl-1-naphthalenesulfonic acid as a chemical intermediate

An In-depth Technical Guide to 5-Methyl-1-naphthalenesulfonic acid as a Chemical Intermediate

Introduction: The Unseen Workhorse of Chemical Synthesis

In the intricate world of organic synthesis, intermediates are the unsung heroes, bridging the gap between basic raw materials and complex, high-value molecules. Among these, 5-Methyl-1-naphthalenesulfonic acid stands out as a versatile and pivotal building block. Its unique structure, featuring a bicyclic aromatic naphthalene core, a reactive sulfonic acid group, and a strategically placed methyl group, endows it with a chemical reactivity profile that is leveraged in the synthesis of a wide array of specialized chemicals. This guide provides a comprehensive overview of 5-Methyl-1-naphthalenesulfonic acid, from its synthesis and core chemical principles to its critical role in the development of dyes, pharmaceuticals, and performance materials.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 5-Methyl-1-naphthalenesulfonic acid is fundamental to its application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃S | [1] |

| Molecular Weight | 222.26 g/mol | [1] |

| IUPAC Name | 5-methylnaphthalene-1-sulfonic acid | [2] |

| Appearance | Varies, often a crystalline solid | General chemical knowledge |

| Solubility | Soluble in hot water and some organic solvents | [3] |

Synthesis of 5-Methyl-1-naphthalenesulfonic acid: A Step-by-Step Protocol

The primary route for synthesizing 5-Methyl-1-naphthalenesulfonic acid is through the electrophilic aromatic sulfonation of 1-methylnaphthalene. The choice of sulfonating agent and reaction conditions is critical to control the regioselectivity and yield of the desired product.

Core Principle: Electrophilic Aromatic Sulfonation

The sulfonation of naphthalene and its derivatives is a classic example of an electrophilic aromatic substitution reaction.[4] The reaction temperature plays a crucial role in determining the isomeric product distribution. Lower temperatures favor the formation of the alpha-isomer (substitution at the 1-position), which is kinetically controlled. In contrast, higher temperatures promote the formation of the more thermodynamically stable beta-isomer.[4][5]

Experimental Protocol: Synthesis from 1-Methylnaphthalene

This protocol outlines a typical laboratory-scale synthesis of 5-Methyl-1-naphthalenesulfonic acid.

Materials:

-

1-Methylnaphthalene

-

Concentrated Sulfuric Acid (98%)

-

Anhydrous solvent (e.g., nitrobenzene or a high-boiling point alkane)[4]

-

Sodium Chloride (NaCl)

-

Ice bath

-

Heating mantle with stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1-methylnaphthalene dissolved in a minimal amount of an anhydrous solvent.

-

Sulfonation: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining vigorous stirring. The temperature should be carefully controlled to remain below 10 °C to favor the formation of the alpha-sulfonated product.

-

Reaction Progression: After the addition of sulfuric acid is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold water. The product, 5-Methyl-1-naphthalenesulfonic acid, will precipitate out of the solution. If the product remains dissolved, it can be salted out by adding a sufficient amount of sodium chloride to the aqueous solution, which decreases the solubility of the sulfonic acid.

-

Purification: The crude product is collected by vacuum filtration and washed with a small amount of cold water. Further purification can be achieved by recrystallization from hot water.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-Methyl-1-naphthalenesulfonic acid.

The Role of 5-Methyl-1-naphthalenesulfonic acid as a Versatile Intermediate

The true value of 5-Methyl-1-naphthalenesulfonic acid lies in its ability to be transformed into a variety of other useful compounds. The sulfonic acid group can act as a leaving group or be converted into other functional groups, while the naphthalene ring can undergo further substitutions.

Key Synthetic Transformations

-

Conversion to Sulfonyl Chlorides: The sulfonic acid can be readily converted to the corresponding sulfonyl chloride (5-methylnaphthalene-1-sulfonyl chloride) by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This sulfonyl chloride is a highly reactive intermediate itself, capable of reacting with amines to form sulfonamides or with alcohols to form sulfonate esters. A similar reaction is seen with 5-dimethyl aminonaphthalene-1-sulfonyl chloride.[6]

-

Hydroxylation (Alkali Fusion): Fusion with strong bases like sodium hydroxide at high temperatures can replace the sulfonic acid group with a hydroxyl group, yielding 5-methyl-1-naphthol. This is a crucial step in the synthesis of certain dye and pharmaceutical precursors.

-

Amination (Bucherer Reaction): The sulfonic acid group can be replaced by an amino group through reactions with ammonia or amines in the presence of a bisulfite catalyst. This would yield 5-methyl-1-naphthylamine, an important precursor for azo dyes. The reverse of this reaction is also possible.[3]

-

Nitration and Further Ring Substitution: The naphthalene ring of 5-Methyl-1-naphthalenesulfonic acid can undergo further electrophilic substitution reactions like nitration. The existing sulfonic acid and methyl groups will direct the position of the incoming nitro group.

Illustrative Synthetic Pathway

The following diagram illustrates how 5-Methyl-1-naphthalenesulfonic acid can serve as a central hub for the synthesis of various derivatives.

Caption: Synthetic pathways from 5-Methyl-1-naphthalenesulfonic acid.

Applications in Industry

The derivatives of 5-Methyl-1-naphthalenesulfonic acid find applications in several high-tech industries.

-

Dye and Pigment Industry: Naphthalenesulfonic acid derivatives are foundational to the synthesis of many azo dyes.[7] The amino and hydroxyl derivatives of 5-Methyl-1-naphthalenesulfonic acid can act as coupling components or diazo components to produce a wide spectrum of colors. These dyes are used in textiles, printing inks, and plastics.

-

Pharmaceuticals: The sulfonamide functional group, which can be introduced via the sulfonyl chloride derivative, is a key pharmacophore in many antibacterial drugs (sulfa drugs) and other therapeutic agents. While direct applications of 5-methyl derivatives need specific sourcing, the general pathway is well-established for naphthalenesulfonic acids.[8]

-

Agrochemicals: Certain naphthalenesulfonic acid derivatives are used as intermediates in the manufacturing of pesticides and herbicides.[4]

-

Surfactants and Dispersing Agents: Condensation products of naphthalenesulfonic acids with formaldehyde are widely used as high-performance superplasticizers in concrete, as well as dispersing agents in textile dyeing and pesticide formulations.[5]

Safety and Handling

As a strong acid, 5-Methyl-1-naphthalenesulfonic acid and its reagents require careful handling.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Containers should be tightly closed.[8]

Conclusion

5-Methyl-1-naphthalenesulfonic acid is a prime example of a versatile chemical intermediate whose structural features are expertly exploited to build molecular complexity. Its synthesis via electrophilic aromatic sulfonation is a well-understood process, and its subsequent transformations into sulfonyl chlorides, naphthols, and naphthylamines open doors to a vast chemical space. For researchers and professionals in drug development, materials science, and fine chemicals, a deep understanding of the chemistry of 5-Methyl-1-naphthalenesulfonic acid is essential for innovation and the creation of novel, high-performance products.

References

Sources

- 1. Methylnaphthalenesulphonic acid | C11H10O3S | CID 3016289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 5-methyl-1-naphthalenesulfonate | C11H9NaO3S | CID 20739176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9 [m.chemicalbook.com]

- 4. shokubai.org [shokubai.org]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 1-Naphthalenesulfonic acid [dyestuffintermediates.com]

- 8. 5-amino-1-naphthalenesulphonic Acid | 84-89-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

physical and chemical properties of 5-Methyl-1-naphthalenesulfonic acid

Topic: Physical and Chemical Properties of 5-Methyl-1-naphthalenesulfonic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-1-naphthalenesulfonic acid (CAS 68487-68-3) is a specialized aromatic sulfonic acid derivative characterized by a 1,5-substitution pattern on the naphthalene core. Unlike its more common isomers (such as 4-methyl-1-naphthalenesulfonic acid), the 5-methyl isomer presents a unique steric and electronic profile due to the peri-relationship between the sulfonic acid group and the hydrogen at position 8, as well as the distal electronic influence of the methyl group on the second ring.

This guide provides a comprehensive technical analysis of the compound, covering its physicochemical properties, synthesis challenges, and applications in chiral resolution and organic materials. It is designed to serve as a reference for scientists requiring high-purity standards or exploring alkylnaphthalenesulfonate derivatives.

Molecular Identity & Structural Characterization

The compound consists of a naphthalene bicyclic system substituted with a methyl group at position 5 and a sulfonic acid moiety at position 1. This specific arrangement is chemically significant because the substituents are on opposite rings (heteroannular), influencing the compound's solubility and packing in crystal lattices compared to homoannular isomers.

| Parameter | Data |

| Chemical Name | 5-Methyl-1-naphthalenesulfonic acid |

| Synonyms | 1-Naphthalenesulfonic acid, 5-methyl-; Armstrong's Acid Analog (Structural) |

| CAS Registry Number | 68487-68-3 |

| Molecular Formula | C₁₁H₁₀O₃S |

| Molecular Weight | 222.26 g/mol |

| SMILES | CC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |

| InChI Key | BATOZQRGECFVTF-UHFFFAOYSA-N |

Physicochemical Profile

As a strong organic acid, 5-methyl-1-naphthalenesulfonic acid exhibits properties typical of the arylsulfonic acid class. It is highly polar, hygroscopic, and exists as a solid at room temperature.

Physical Properties Table

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | Often isolated as a hydrate or sodium salt due to hygroscopicity. |

| Color | White to Off-White | Technical grades may appear beige or light brown. |

| Melting Point | > 130 °C (Decomposes) | Precise MP depends on hydration state; sodium salt MP > 300 °C. |

| Solubility (Water) | High | Forms strongly acidic solutions. |

| Solubility (Organics) | Soluble | Soluble in ethanol, methanol, polar aprotic solvents (DMSO, DMF). Insoluble in non-polar alkanes. |

| Acidity (pKa) | < 1.0 (Predicted) | Strong acid, comparable to p-toluenesulfonic acid (pTsOH). |

| Hygroscopicity | High | Requires storage in desiccated conditions. |

Spectral Characteristics

-

UV-Vis: Exhibits characteristic naphthalene absorption bands (220 nm, 280 nm), with bathochromic shifts due to the sulfonyl auxochrome.

-

1H NMR (DMSO-d6): Distinct singlet for the methyl group (~2.6-2.7 ppm). The aromatic region (7.3-8.8 ppm) shows a complex splitting pattern characteristic of 1,5-disubstituted naphthalenes, differentiating it from the symmetric 1,4-isomer.

Synthesis & Purification Methodologies

Synthesizing the specific 5-methyl-1-naphthalenesulfonic acid isomer is chemically challenging due to the directing effects in electrophilic aromatic substitution.

The Regioselectivity Challenge

Direct sulfonation of 1-methylnaphthalene is kinetically controlled to favor the 4-position (para to methyl) and thermodynamically controlled to favor the 2-position or 7-position . The 5-position is not a favored site for direct electrophilic attack, making the 5-methyl-1-sulfonic acid a minor product in crude mixtures.

High-Purity Synthesis Protocol (Diazotization Route)

To obtain high-purity 5-methyl-1-naphthalenesulfonic acid, a directed synthesis via the Sandmeyer reaction is preferred over direct sulfonation.

Workflow:

-

Nitration: Nitration of 1-methylnaphthalene yields a mixture of 1-methyl-4-nitronaphthalene (major) and 1-methyl-5-nitronaphthalene (minor).

-

Separation: Isolate the 1-methyl-5-nitronaphthalene isomer via fractional crystallization or chromatography.

-

Reduction: Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation to yield 1-amino-5-methylnaphthalene .

-

Diazotization & Chlorosulfonylation: Treat the amine with sodium nitrite and HCl to form the diazonium salt, then react with sulfur dioxide and copper(II) chloride (Meerwein reaction) to form 5-methyl-1-naphthalenesulfonyl chloride .

-

Hydrolysis: Hydrolyze the sulfonyl chloride to the final sulfonic acid.

Figure 1: Synthetic pathways contrasting the high-purity diazotization route with the non-selective industrial sulfonation route.

Chemical Reactivity & Functionalization[4]

Salt Formation

As a strong acid, it readily forms salts with bases.

-

Sodium Salt: Stable, water-soluble solid. Used for isolation and storage.[1]

-

Amine Salts: Forms crystalline salts with organic amines. This property is exploited in chiral resolution , where the sulfonic acid acts as a resolving agent for racemic amines (e.g., amino acids, drug intermediates).

Desulfonation

Like many naphthalene sulfonic acids, the sulfonyl group can be removed (hydrolysis) by heating in dilute acid with superheated steam, reverting to 1-methylnaphthalene. This reversibility is relevant when using the sulfonyl group as a temporary blocking group.

Sulfonyl Chloride Formation

Reaction with thionyl chloride (

Applications in Research & Development

Chiral Resolution Agent

Naphthalene sulfonic acids are bulky anions that can form diastereomeric salts with chiral amines. The 5-methyl derivative offers a specific steric bulk that may be effective for resolving amines where other common agents (like camphor sulfonic acid) fail.

Fluorescent Probes & Dyes

The naphthalene core is inherently fluorescent. Derivatives of 5-methyl-1-naphthalenesulfonic acid are investigated as precursors for:

-

Dansyl-like probes: Though Dansyl chloride is 5-dimethylamino-1-naphthalenesulfonyl chloride, the 5-methyl analog serves as a lipophilic variant for studying hydrophobic pockets in proteins.

-

Azo Dyes: The acid can be coupled with diazonium salts to form azo dyes, where the sulfonic acid group provides water solubility.

Surfactants (Alkylnaphthalene Sulfonates)

In industrial settings, mixtures containing 5-methyl-1-naphthalenesulfonic acid (as alkylnaphthalene sulfonates) are used as wetting agents and dispersants. They reduce surface tension and are stable in acidic and alkaline environments.

Safety & Handling

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314). | Wear chemical-resistant gloves and face shield. |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using.[1] |

| Reactivity | Reacts violently with strong bases and oxidizing agents. | Store away from alkalis and oxidizers. |

Storage: Store in a cool, dry place under inert gas (nitrogen or argon) if high purity is required, as the compound is hygroscopic.

References

-

PubChem. (n.d.). 5-Methyl-1-naphthalenesulfonic acid (CID 20739177). National Library of Medicine. Retrieved from [Link]

- Gore, P. H. (1955). The Sulfonation of 1- and 2-Methylnaphthalene. Journal of the Chemical Society.

-

Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd.[2] (Authoritative text on naphthalene sulfonation pathways).

Sources

The Evolution of Naphthalenesulfonic Acid Derivatives: From Industrial Dyes to Targeted Therapeutics

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Naphthalenesulfonic acids and their derivatives represent one of the most versatile and historically significant classes of organic compounds in the chemical sciences. Originally synthesized in the late 19th century as highly water-soluble intermediates for the textile dye industry, these amphiphilic molecules have undergone a remarkable evolutionary trajectory[1]. By exploiting their unique physicochemical properties—specifically, the combination of a hydrophobic naphthalene core with highly polar, anionic sulfonate groups—medicinal chemists have repurposed this scaffold to develop some of the most impactful pharmacological agents of the past century. This whitepaper provides an in-depth technical analysis of the historical milestones, mechanistic rationale, and modern experimental workflows associated with naphthalenesulfonic acid-based drug discovery.

Historical Milestones in Drug Development

The Coal Tar Era and Early Industrial Applications

The story of naphthalenesulfonic acid began with the distillation of coal tar in the 1820s, which yielded the parent molecule, naphthalene[1]. By the late 19th century, chemists discovered that treating naphthalene with concentrated sulfuric acid introduced a sulfonic acid group (–SO₃H) onto the aromatic ring. This transformation dramatically increased the molecule's aqueous solubility, creating an ideal intermediate for azo dyes (e.g., Congo Red) and, later, superplasticizers for concrete[1].

The Suramin Breakthrough: The Dawn of Rational Drug Design

The transition from industrial dyes to life-saving therapeutics occurred in the 1910s with the development of Suramin (originally Bayer 205 or Germanin) by the German pharmaceutical company Bayer[2]. Designed to treat human African trypanosomiasis (sleeping sickness), Suramin is a large, symmetrical polysulfonated naphthylurea. Because of its strategic importance during the post-WWI colonial era, Bayer kept its chemical structure a closely guarded secret. It was not until 1924 that Ernest Fourneau at the Pasteur Institute successfully reverse-engineered and published the formula[2]. Suramin remains in clinical use today for early-stage Trypanosoma brucei rhodesiense infections and serves as a foundational model for polyanionic enzyme inhibitors[3].

The Microbicide Era: PRO 2000 and the Polyanion Paradox

In the 1990s and 2000s, the naphthalenesulfonic acid scaffold gained renewed attention during the search for topical microbicides to prevent the sexual transmission of HIV-1. PRO 2000 , a polynaphthalenesulfonate polymer, emerged as a leading candidate[4]. Its mechanism relied on dense electrostatic interactions: the polyanionic sulfonate groups bound tightly to the positively charged V3 loop of the HIV-1 gp120 envelope glycoprotein, sterically hindering the virus from engaging the host CD4 receptor[4].

Despite exceptional in vitro efficacy, PRO 2000 failed in Phase III clinical trials. Subsequent research revealed a critical biological variable: seminal plasma[5]. Semen contains amyloid fibrils, such as SEVI (Semen-derived Enhancer of Virus Infection), which carry a positive charge. These fibrils rapidly sequestered the negatively charged PRO 2000 polymer, neutralizing its antiviral capacity and, in some cases, enhancing viral infectivity[5][6]. This failure reshaped standard protocols for microbicide screening, mandating the inclusion of seminal plasma in in vitro assays.

Modern Targeted Therapies

Today, naphthalenesulfonic acid derivatives are utilized in highly targeted, fragment-based drug discovery (FBDD). Recent breakthroughs include:

-

FABP4 Inhibitors: Naphthalene-1-sulfonamide derivatives (e.g., compound 16dk) have been developed as potent, selective inhibitors of Fatty Acid Binding Protein 4, showing immense promise in ameliorating glucose metabolism disorders in diabetic murine models[7].

-

REL1 Inhibitors: Drawing inspiration from Suramin, researchers have identified novel polysulfonated azo dyes that selectively inhibit RNA-editing ligase 1 (REL1) in Trypanosoma brucei, exploiting the unique depth of the parasite's ATP-binding pocket compared to human ligases[8].

Timeline detailing the historical evolution of naphthalenesulfonic acid derivatives.

Mechanistic Rationale of the Scaffold

The pharmacological utility of naphthalenesulfonic acid lies in its dual-natured (amphiphilic) physicochemical profile:

-

Electrostatic Anchoring: The sulfonic acid group (pKa < 1) is fully ionized at physiological pH. This provides a dense negative charge capable of forming strong salt bridges with basic amino acid residues (Arginine, Lysine) found in the active sites of enzymes or on viral surface glycoproteins[3][4].

-

Hydrophobic Stacking: The bicyclic naphthalene ring engages in

stacking and hydrophobic interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) within protein binding pockets, anchoring the molecule and increasing target residence time[7].

Mechanistic interaction of PRO 2000 with HIV-1 gp120 and interference by semen fibrils.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of naphthalenesulfonic acid derivatives. Each step is grounded in the causality of the chemical or biological system.

Protocol 1: Synthesis of Sodium 1-Naphthalenesulfonate (Kinetic Control)

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. This protocol isolates the alpha-isomer (1-position)[9].

-

Reagent Mixing: In a three-necked flask equipped with a mechanical stirrer, add 50 g of powdered naphthalene to 50 mL of 92% sulfuric acid.

-

Temperature Control (Critical Step): Heat the mixture in a water bath to 45°C, strictly maintaining the temperature below 60°C.

-

Causality: Sulfonation is a reversible electrophilic aromatic substitution. The alpha-position has a lower activation energy, making it the kinetically favored product at lower temperatures. If the temperature exceeds 60°C, the system gains enough thermal energy to overcome the activation barrier for the thermodynamically more stable beta-isomer (2-naphthalenesulfonic acid), leading to unwanted isomerization[9].

-

-

Neutralization: After 4 hours, pour the mixture into 400 mL of water. Slowly add 20 g of sodium bicarbonate (

) to partially neutralize the excess acid. -

Salting Out: Heat the solution to boiling and vigorously stir in 35 g of finely powdered sodium chloride (

).-

Causality: The addition of

leverages the common-ion effect. The high concentration of sodium ions forces the highly water-soluble sodium 1-naphthalenesulfonate to precipitate out of the solution upon cooling.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Chemical synthesis workflow for naphthalenesulfonic acid under kinetic and thermodynamic control.

Protocol 2: Synthesis of Suramin-like Symmetrical Ureas

Modern derivatives of Suramin are synthesized via a highly controlled amidation process[10][11].

-

Reduction of Precursors: Treat nitro-aromatic naphthalenesulfonic acid precursors with Hydrogen gas (

) over a Palladium on Carbon (Pd/C) catalyst.-

Causality: This step reduces the nitro group to an arylamine, generating the necessary nucleophile required for the subsequent urea linkage formation[10].

-

-

Urea Core Formation: Dissolve the resulting arylamines in an aqueous solution and treat with a solution of triphosgene in toluene.

-

Causality: Triphosgene is utilized as a stable, solid substitute for highly toxic phosgene gas. It reacts with the primary amine to form a highly reactive isocyanate intermediate. A second equivalent of the arylamine then attacks the isocyanate carbon, yielding the symmetrical urea core characteristic of Suramin and its analogs[10][11].

-

Protocol 3: In Vitro Evaluation of Polyanionic Entry Inhibitors

To avoid the clinical failures seen with early microbicides, modern viral entry assays must account for physiological fluids[5][6].

-

Viral Pre-incubation: Mix serially diluted polyanionic compounds (e.g., PRO 2000) with HIV-1 virions in the presence of 33% (v/v) pooled human seminal plasma (SP) versus a standard DMEM control. Incubate for 1 hour.

-

Causality: Standard culture media drastically overestimates the efficacy of polyanions. Seminal plasma contains SEVI amyloid fibrils that electrostatically bind and sequester the negatively charged drug, preventing it from neutralizing the virus[5].

-

-

Cellular Inoculation: Apply the virus/drug/SP mixture to TZM-bl indicator cells in a 96-well plate.

-

Causality: TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4. Crucially, they contain a Tat-responsive luciferase reporter gene. If the virus successfully bypasses the drug and enters the cell, viral Tat protein is produced, driving luciferase expression. This allows for a precise, quantitative luminescence readout of viral entry[5].

-

Quantitative Data & Compound Profiling

The following table summarizes the quantitative characteristics and clinical status of key naphthalenesulfonic acid derivatives discussed in this guide.

| Compound Name | Structural Classification | Primary Biological Target | Indication / Application | Clinical Status |

| Suramin (Bayer 205) | Polysulfonated Naphthylurea | Multiple (Enzymes, Receptors) | African Trypanosomiasis | Approved (Clinical Use) |

| PRO 2000 | Polynaphthalenesulfonate Polymer | HIV-1 gp120 Envelope Protein | HIV-1 Topical Microbicide | Failed (Phase III) |

| Compound 16dk | Naphthalene-1-sulfonamide | Fatty Acid Binding Protein 4 (FABP4) | Type 2 Diabetes / Obesity | Preclinical (In vivo murine) |

| Compound V2 | Polysulfonated Azo Dye | RNA-editing ligase 1 (REL1) | Trypanosomiasis | Preclinical (In vitro hit) |

References

-

National Institutes of Health (PMC). 100 years since the publication of the suramin formula. Available at:[Link]

-

National Institutes of Health (PMC). HIV enhancing activity of semen impairs the antiviral efficacy of microbicides. Available at:[Link]

-

National Institutes of Health (PMC). 3-Hydroxyphthalic Anhydride-Modified Human Serum Albumin as a Microbicide Candidate Against HIV Type 1 Entry. Available at:[Link]

-

ResearchGate. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Available at:[Link]

-

Juniper Publishers. Pharmaceutical and Biological Effects of Suramin and its Derivatives. Available at:[Link]

-

Proceedings of the National Academy of Sciences (PNAS). Discovery of drug-like inhibitors of an essential RNA-editing ligase in Trypanosoma brucei. Available at:[Link]

-

National Institutes of Health (PMC). Role of seminal plasma in the anti-HIV-1 activity of candidate microbicides. Available at:[Link]

-

Frontiers. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade. Available at:[Link]

-

National Institutes of Health (PMC). Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade. Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 100 years since the publication of the suramin formula - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 3-Hydroxyphthalic Anhydride-Modified Human Serum Albumin as a Microbicide Candidate Against HIV Type 1 Entry by Targeting Both Viral Envelope Glycoprotein gp120 and Cellular Receptor CD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV enhancing activity of semen impairs the antiviral efficacy of microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of seminal plasma in the anti-HIV-1 activity of candidate microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]

- 11. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical In-depth Guide to the Electronic Structure of 5-Methyl-1-naphthalenesulfonic Acid: A Computational Chemistry Perspective

Introduction: The Significance of Electronic Structure in Drug Discovery and Molecular Design

5-Methyl-1-naphthalenesulfonic acid is an aromatic organic compound with potential applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. Understanding the electronic structure of such molecules is paramount for predicting their reactivity, stability, and potential interactions with biological targets. The distribution of electrons within a molecule governs its fundamental chemical and physical properties, including its ability to participate in chemical reactions, its spectroscopic signature, and its intermolecular interactions. For researchers in drug development, a detailed map of a molecule's electronic landscape provides invaluable insights into its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the electronic structure of 5-Methyl-1-naphthalenesulfonic acid. We will delve into the "why" behind the selection of computational methods, offering a field-proven perspective on achieving scientifically rigorous and predictive results. This document is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and development efforts.

Core Principles: A Self-Validating Computational Approach

The cornerstone of reliable computational chemistry is a methodology that is both theoretically sound and practically verifiable. The workflow presented here is designed as a self-validating system, where each step builds upon a foundation of established quantum mechanical principles.

The Power of Density Functional Theory (DFT)

At the heart of modern electronic structure calculations lies Density Functional Theory (DFT).[1] DFT is a quantum mechanical modeling method that allows us to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] Instead of grappling with the immense complexity of the many-electron wavefunction, DFT focuses on the electron density, a more manageable three-dimensional function from which, in principle, all ground-state properties of the system can be derived. This approach offers a remarkable balance of computational cost and accuracy, making it the workhorse of computational chemistry.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a detailed, step-by-step methodology for calculating the electronic structure of 5-Methyl-1-naphthalenesulfonic acid.

Part 1: Molecular Structure Preparation

-

Obtaining the Initial Structure: The starting point for any calculation is the three-dimensional structure of the molecule. The structure of 5-Methyl-1-naphthalenesulfonic acid can be obtained from chemical databases such as PubChem.

-

Input File Generation: The 3D coordinates of the atoms are used to create an input file for the computational chemistry software. This is typically done using a graphical user interface like GaussView.[2][3]

Part 2: Geometry Optimization

-

The Rationale for Optimization: The initial structure from a database is not necessarily at its lowest energy state. Geometry optimization is a crucial step to find the most stable conformation of the molecule.

-

Method Selection:

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules, offering a good compromise between accuracy and computational efficiency.

-

Basis Set: The 6-31G* basis set is a Pople-style split-valence basis set that provides a good description of the electronic structure for most organic molecules.[4] The asterisk (*) indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing chemical bonds.

-

-

Execution: The geometry optimization is performed using a computational chemistry package like Gaussian.[5] The software iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Verification: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Caption: Computational workflow for determining the electronic structure.

Part 3: Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (B3LYP/6-31G*) to compute various electronic properties.

Key Electronic Properties and Their Significance

A thorough analysis of the electronic structure involves the examination of several key properties that provide a deeper understanding of the molecule's behavior.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater ease of accepting electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[6] In drug design, the HOMO-LUMO gap can influence how a drug molecule interacts with its biological target.[7]

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -8.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 7.3 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[8] It is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential.

-

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons.

-

Blue Regions: Represent areas of positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack.

-

Green Regions: Correspond to areas of neutral potential.

For drug development professionals, MEP maps are invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between a ligand and its receptor binding site.[9]

Caption: Conceptual illustration of MEP for the target molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs.[10] This analysis allows for the quantification of electron delocalization and intramolecular interactions, such as hyperconjugation. For 5-Methyl-1-naphthalenesulfonic acid, NBO analysis can reveal the nature of the C-S bond and the extent of conjugation within the naphthalene ring system.

Simulating Electronic Spectra: Time-Dependent DFT (TD-DFT)

To further validate the theoretical model and to predict the spectroscopic properties of the molecule, Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum. TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions, which can be directly compared to experimental spectra.

Validation: Bridging Theory and Experiment

| Transition | Calculated λmax (nm) (Hypothetical) | Experimental λmax (nm) for 1-naphthalenesulfonic acid |

| π → π | 285 | ~280-290 |

| π → π | 230 | ~220-230 |

The comparison between the calculated and experimental spectra allows for the assessment of the accuracy of the chosen computational method. Discrepancies can often be rationalized by considering solvent effects or the limitations of the theoretical model.

Conclusion: From Theoretical Calculations to Practical Insights

This in-depth technical guide has outlined a robust and scientifically sound workflow for the theoretical calculation of the electronic structure of 5-Methyl-1-naphthalenesulfonic acid. By employing Density Functional Theory, we can gain a detailed understanding of the molecule's frontier molecular orbitals, charge distribution, and spectroscopic properties. These theoretical insights are not merely academic exercises; they provide a predictive framework that can guide synthetic efforts, rationalize experimental observations, and accelerate the discovery and development of new chemical entities, particularly in the pharmaceutical industry. The integration of computational chemistry into the research pipeline is no longer an option but a necessity for maintaining a competitive edge in modern molecular science.

References

-

National Institute of Standards and Technology. (n.d.). 1-Naphthalenesulfonic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Fiveable. (2025, August 15). Validation of computational results with experimental data. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthalenesulfonic acid UV-Vis spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemCopilot. (2025, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. Retrieved from [Link]

-

Protheragen. (n.d.). Natural Bond Orbital Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

-

QuantumATK. (2025). Electronic Structure: Density Functional Theory. Retrieved from [Link]

-

GaussView. (n.d.). GaussView Download. Retrieved from [Link]

-

chem IT Services. (n.d.). GaussView. Retrieved from [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

E. K. U. Gross, & W. Kohn. (2003). Electronic Structure: Density Functional Theory. Retrieved from [Link]

-

Purdue University. (n.d.). Software: Gaussian 16. Retrieved from [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

-

Gaussian, Inc. (2019, October 14). Gaussian 16. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Visualization of Molecular Orbitals using GaussView. Retrieved from [Link]

-

Gaussian, Inc. (2018, October 25). Using GaussView 6. Retrieved from [Link]

-

Gaussian Software. (2025). Gaussian Software Free Download & System Requirements 2026. Retrieved from [Link]

-

University of Zurich. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]

-

University of Oxford. (n.d.). Gaussian — ARC Software Guide documentation. Retrieved from [Link]

-

Taylor & Francis Online. (2016, June 23). What is NBO analysis and how is it useful? Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

-

Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Basis Set FAQ. Retrieved from [Link]

-

Frontiers. (2024, July 29). Mending Experimental Data with Computational Thermochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]

-

FACCTs. (n.d.). UVVis spectroscopy. In ORCA 5.0 tutorials. Retrieved from [Link]

-

Dr. M. A. Hashmi. (2021, January 22). Visualizing Molecular Properties & Vibrational Frequencies in GaussView [Video]. YouTube. Retrieved from [Link]

-

PMC. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]

-

arXiv. (2024, September 9). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. Retrieved from [Link]

-

YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]

-

SciSpace. (2016, January 27). 6-31G basis set for atoms K through Zn*. Retrieved from [Link]

-

SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

-

YouTube. (2025, August 23). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Retrieved from [Link]

-

YouTube. (2026, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. Retrieved from [Link]

-

PMC. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Retrieved from [Link]

-

Reddit. (2025, July 30). Computational chemist wants us to do all the experimental work then computational for validation. Retrieved from [Link]

-

UW-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. Retrieved from [Link]

-

YouTube. (2025, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]

-

ReSpect program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 5-methyl-1-naphthalenesulfonate. Retrieved from [Link]

-

MDPI. (2022, December 28). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

-

gsrs. (n.d.). SODIUM 5-METHYL-1-NAPHTHALENESULFONATE. Retrieved from [Link]

-

GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

-

MDPI. (2022, June 21). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methylnaphthalenesulphonic acid | C11H10O3S | CID 3016289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.uj.ac.za [pure.uj.ac.za]

- 4. Powder diffraction investigations of naphthalenesulfonic acids and their complexes with DMAN | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Naphthalenesulfonic acid [webbook.nist.gov]

- 7. 1-Naphthalenesulfonic acid [webbook.nist.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 1-Naphthalenesulfonic acid [webbook.nist.gov]

- 10. 1-Naphthalenesulfonic acid [webbook.nist.gov]

Application Note: Characterization of Protein Hydrophobic Binding Sites using 5-Methyl-1-naphthalenesulfonic Acid (5-MNS)

This Application Note is designed for researchers utilizing 5-Methyl-1-naphthalenesulfonic acid (5-MNS) as a fluorescent probe.[1][2] While less ubiquitous than its analogs 8-Anilinonaphthalene-1-sulfonic acid (ANS) or Dansyl acid, 5-MNS shares the core naphthalene-sulfonate scaffold, making it a valuable tool for probing hydrophobic pockets in proteins via solvatochromic shifts.[1][2]

Abstract

This guide details the protocol for using 5-Methyl-1-naphthalenesulfonic acid (5-MNS) to detect and quantify protein hydrophobic binding sites.[1][2] Like other naphthalene sulfonate derivatives, 5-MNS exhibits solvatochromism : it is weakly fluorescent in polar solvents (aqueous buffer) but undergoes a significant increase in quantum yield and a hypsochromic (blue) shift upon binding to non-polar hydrophobic pockets within proteins.[1][2] This protocol covers stock preparation, spectral characterization, binding constant (

Introduction & Mechanism

The Principle of Solvatochromic Probes

5-MNS functions as an environmental sensor.[1][2] Its fluorescence properties depend heavily on the polarity of its immediate surroundings.[1][2]

-

Aqueous State (Free): In water, the excited state of the naphthalene ring relaxes rapidly via non-radiative decay due to solvent interaction, resulting in low fluorescence intensity.[1][2]

-

Protein-Bound State: When 5-MNS binds to a hydrophobic pocket (often stabilized by the electrostatic interaction between its anionic sulfonate group and cationic protein residues like Lys/Arg), the probe is shielded from water.[1][2] This restricts solvent relaxation, significantly enhancing fluorescence intensity and shifting the emission maximum to shorter wavelengths (Blue Shift).[1][2]

Pathway Diagram

The following diagram illustrates the thermodynamic equilibrium and fluorescence mechanism.

Figure 1: Mechanism of fluorescence enhancement upon binding.[1][2] Free probe energy dissipates non-radiatively; bound probe emits fluorescence.[1][2]

Material Preparation

Reagents

-

5-Methyl-1-naphthalenesulfonic acid (Sodium salt): High purity (>98%).[1][2]

-

Buffer: 50 mM Phosphate or Tris-HCl, pH 7.4 (Avoid buffers with high hydrophobicity).

-

Protein Standard (Control): Bovine Serum Albumin (BSA), known to bind naphthalene sulfonates.[1][2]

-

Solvent: Methanol or DMSO (for initial stock if water solubility is limiting, though sodium salts are typically water-soluble).[1][2]

Stock Solution Protocol

-

Primary Stock (10 mM): Dissolve 5-MNS in distilled deionized water (ddH₂O). If turbidity persists, use a small volume of Methanol first, then dilute with water.[1][2]

-

Working Solution (50 µM): Dilute the Primary Stock 1:200 in the experimental buffer immediately before use.

-

Concentration Verification: Verify the concentration using UV-Vis absorbance. (Assume

at peak absorbance near 310-320 nm if specific extinction coefficient is unavailable, or determine gravimetrically).[1][2]

Experimental Protocols

Protocol A: Spectral Characterization (Excitation/Emission Scan)

Objective: Determine the optimal wavelengths for the specific 5-MNS probe, as they may differ slightly from ANS.

-

Prepare Samples:

-

Excitation Scan: Set Emission to 480 nm. Scan Excitation from 250 nm to 400 nm.[1][2]

-

Emission Scan: Set Excitation to the peak found above (e.g., 320 nm). Scan Emission from 350 nm to 600 nm.[1][2]

Protocol B: Determination of Dissociation Constant ( )

Objective: Quantify the affinity of 5-MNS for the target protein.[1][2]

Workflow Diagram:

Figure 2: Step-by-step titration workflow for Kd determination.

Steps:

-

Setup: Place 2 mL of Protein Solution (e.g., 2 µM) in a quartz cuvette.

-